![molecular formula C15H15NO3 B6401614 5-(3-Ethoxyphenyl)-3-aminobenzoic acid, 95% CAS No. 1261894-31-8](/img/structure/B6401614.png)
5-(3-Ethoxyphenyl)-3-aminobenzoic acid, 95%
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Overview
Description
5-(3-Ethoxyphenyl)-3-aminobenzoic acid, or 5-EAB, is an organic compound with a molecular formula of C12H13NO3. It is a white powder that is soluble in water and has a melting point of about 112-114°C. 5-EAB is widely used in the synthesis of various organic compounds and has a wide range of applications in the scientific research field.
Scientific Research Applications
5-EAB is used in scientific research to study a wide range of topics, including enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used in the synthesis of various bioactive compounds, such as tyrosine kinase inhibitors and antifungal agents. In addition, 5-EAB has been used as a photo-cross-linker for the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 5-EAB is not well understood. It is believed to act as an enzyme inhibitor, as it has been shown to inhibit the activity of several enzymes, such as tyrosine kinase and cytochrome P450. In addition, 5-EAB has been shown to interact with proteins, which suggests that it may also act as a protein-protein interaction inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EAB are not well understood. However, it has been shown to inhibit the activity of several enzymes, such as tyrosine kinase and cytochrome P450. In addition, 5-EAB has been shown to interact with proteins, which suggests that it may also act as a protein-protein interaction inhibitor.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-EAB in lab experiments is its low cost and availability. In addition, it is easy to synthesize and can be used in a wide range of scientific research applications. However, there are some limitations to using 5-EAB in lab experiments. For example, it is not well understood how 5-EAB interacts with proteins and its mechanism of action is not fully understood.
Future Directions
The potential future directions for 5-EAB research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug metabolism and enzyme inhibition. In addition, further research is needed to explore the potential of 5-EAB as a photo-cross-linker for the study of protein-protein interactions. Finally, further research is needed to explore the potential of 5-EAB as a therapeutic agent, as it has been shown to have some inhibitory effects on enzymes and proteins.
Synthesis Methods
The synthesis of 5-EAB can be achieved through a simple two-step process. The first step involves the reaction of 3-ethoxyphenylmagnesium bromide with chlorobenzene, followed by the reaction of the resulting Grignard reagent with 3-aminobenzoic acid. The final product is 5-EAB, which can be isolated and purified through recrystallization.
properties
IUPAC Name |
3-amino-5-(3-ethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFVHDUQCRLVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690014 |
Source
|
Record name | 5-Amino-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-31-8 |
Source
|
Record name | 5-Amino-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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